molecular formula C17H18F2N2O4S B2624487 N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide CAS No. 899979-45-4

N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide

Cat. No. B2624487
CAS RN: 899979-45-4
M. Wt: 384.4
InChI Key: BYMBOMGFXJIBOD-UHFFFAOYSA-N
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Description

N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide, also known as DFB, is a small molecule that has been synthesized and studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide is not fully understood, but it is believed to act through multiple pathways. N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide has been shown to inhibit the activity of certain enzymes, such as histone deacetylases and carbonic anhydrases, which are involved in various cellular processes. Additionally, N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide has been shown to modulate the activity of certain signaling pathways, such as the NF-κB and PI3K/Akt pathways, which are involved in inflammation and cell survival.
Biochemical and physiological effects:
N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from oxidative stress. Additionally, N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide has been shown to have minimal toxicity in preclinical studies, which makes it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide is its versatility in terms of its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, which makes it a promising candidate for the treatment of various diseases. Additionally, N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide has been shown to have minimal toxicity in preclinical studies, which makes it a safe candidate for further development.
One of the limitations of N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide is its limited solubility in water, which can make it difficult to administer in certain formulations. Additionally, the mechanism of action of N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide and optimize its therapeutic potential. Another potential direction is the development of novel formulations of N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide to improve its solubility and bioavailability. Finally, clinical studies are needed to evaluate the safety and efficacy of N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide in humans.

Synthesis Methods

The synthesis of N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide involves a multi-step process that includes the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-aminoethyl)-2,6-difluorobenzylamine to form the sulfonamide intermediate, which is then coupled with 3-methoxybenzoyl chloride to yield the final product.

Scientific Research Applications

N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide has also been studied for its anti-inflammatory effects, where it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide has been studied for its neuroprotective effects, where it has been shown to protect neurons from oxidative stress and prevent neurodegeneration.

properties

IUPAC Name

N-[2-[(2,6-difluorophenyl)methylsulfamoyl]ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O4S/c1-25-13-5-2-4-12(10-13)17(22)20-8-9-26(23,24)21-11-14-15(18)6-3-7-16(14)19/h2-7,10,21H,8-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMBOMGFXJIBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide

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